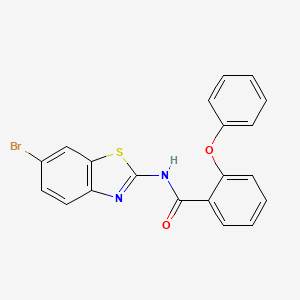

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2S/c21-13-10-11-16-18(12-13)26-20(22-16)23-19(24)15-8-4-5-9-17(15)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXSOJNFSCKQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary applications of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is in the development of anticancer agents. Compounds containing benzothiazole derivatives have been shown to exhibit potent inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression. Research has indicated that this compound can inhibit HDAC activity, leading to altered gene expression and potential apoptosis in cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Studies have demonstrated that benzothiazole derivatives possess significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom at the 6-position enhances the compound's interaction with bacterial cell membranes, thereby increasing its efficacy .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block for synthesizing other complex organic molecules. The compound can undergo various chemical transformations, including nucleophilic substitutions and acylation reactions. Its ability to act as a nucleophile or electrophile makes it suitable for creating diverse derivatives that may have enhanced biological activities.

Synthesis Methodologies

The synthesis of this compound typically involves nucleophilic acyl substitution reactions. For example, the reaction between 6-bromo-2-aminobenzothiazole and 2-phenoxybenzoyl chloride leads to the formation of the amide bond. This method is efficient and allows for modifications that can enhance solubility or bioactivity .

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in cell signaling pathways, leading to inhibition or modulation of their activities. This mechanism is particularly relevant in cancer therapy where HDAC inhibitors are utilized to restore normal cellular functions .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide with key analogs, focusing on structural variations, bioactivity, and physicochemical properties.

Substituent Effects on Benzothiazole Core

- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): This analog replaces the benzothiazole core with a simpler thiazole ring and introduces a 4-methylphenyl group. It exhibited significant plant growth modulation (129.23% activity, p < 0.05), suggesting that the thiazole ring and methylphenyl substituent enhance bioactivity in plant systems compared to brominated benzothiazoles .

- 4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239, ): The methoxy group at position 5 and the pyridinylmethyl substitution enhance solubility and target engagement in yeast-based assays. Its 89.4% purity underscores challenges in synthesizing complex benzothiazole derivatives .

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d, ):

The nitro group at position 6 and the thiadiazole-thioacetamide chain confer potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM), highlighting the importance of electron-withdrawing groups and extended heterocyclic systems for kinase targeting .

Bioactivity and Target Specificity

Physicochemical and Crystallographic Properties

- Crystallization Behavior ():

N-(1,3-benzothiazol-2-yl)benzamide analogs (e.g., 2-BTBA and 2-BTFBA) form optically transparent crystals via slow evaporation. The bromine atom in the target compound may alter crystal packing due to its larger atomic radius and polarizability compared to fluorine or methyl groups . - Molecular Weight and Solubility: The target compound (C₁₉H₁₃BrN₂O₂S, MW ≈ 425.3 g/mol) is heavier than analogs like MMV001239 (MW ≈ 432.4 g/mol) but lighter than morpholine-containing derivatives (e.g., 4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide, MW = 502.4 g/mol, ). Higher molecular weight may reduce solubility but improve membrane permeability .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

1. Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- A benzothiazole moiety which is known for its diverse biological activities.

- A phenoxy group that enhances its lipophilicity and bioavailability.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Heparanase Inhibition : Heparanase is an enzyme implicated in tumor progression and metastasis. Compounds that inhibit heparanase can potentially reduce tumor invasiveness and improve therapeutic outcomes in cancer treatments . The structure of this compound suggests it may exhibit similar inhibitory effects.

3.1 Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives. For instance:

- Inhibition of Tumor Growth : Compounds with a benzothiazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

3.2 Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been documented:

- Bactericidal Effects : Some derivatives demonstrated significant antibacterial activity against strains such as E. coli, indicating a potential application in treating bacterial infections .

3.3 Neuroprotective Effects

Research has indicated that related compounds may provide neuroprotective benefits:

- Anticonvulsant Properties : Studies on similar compounds have shown efficacy in models of seizures induced by pentylenetetrazole (PTZ), suggesting a protective effect against neurotoxicity .

4.1 Study on Heparanase Inhibition

A study focusing on heparanase inhibitors highlighted the compound's ability to modulate heparanase activity effectively:

- Results : The compound exhibited significant inhibition of heparanase, leading to reduced tumor cell migration in vitro .

4.2 Antimicrobial Screening

In a recent antimicrobial screening study, derivatives including this compound were tested against various pathogens:

- Findings : The compound showed notable antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

5. Data Tables

6. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as a heparanase inhibitor opens avenues for cancer therapy, while its antimicrobial properties suggest applications in infectious disease management. Continued research is essential to fully elucidate its mechanisms and therapeutic potential across various biomedical fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(6-bromo-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 6-bromo-1,3-benzothiazol-2-amine with 2-phenoxybenzoyl chloride under basic conditions. Pyridine or triethylamine is often used as a solvent and acid scavenger, with reaction completion monitored via TLC . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to acyl chloride), temperature control (room temperature to 80°C), and catalyst selection (e.g., DMAP for accelerated acylation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity .

Q. Which spectroscopic and analytical techniques are critical for validating the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and benzothiazole C=N/C-S bonds (~1500–1600 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm), bromine-induced deshielding in the benzothiazole ring, and amide NH (~δ 10–12 ppm). ¹³C NMR verifies carbonyl (~165–170 ppm) and quaternary carbons .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and Br percentages to confirm stoichiometric integrity .

Q. How is the compound initially screened for biological activity, and what preliminary assays are recommended?

- Methodological Answer : Initial screening involves:

- In vitro cytotoxicity assays (e.g., MTT/PrestoBlue against cancer cell lines) to assess antiproliferative potential.

- Antimicrobial testing (MIC determination via broth microdilution against Gram-positive/negative bacteria and fungi).

- Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or oxidoreductases), leveraging the benzothiazole scaffold’s affinity for enzymatic active sites .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities and validate intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for absolute configuration determination. SHELX programs (e.g., SHELXL for refinement) analyze hydrogen bonding (e.g., N–H⋯N interactions stabilizing dimers) and π-π stacking. Non-classical interactions (C–H⋯O/F) are mapped using Mercury software . For disordered structures, TWINABS and PLATON validate twinning and symmetry .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenoxy ring to modulate electron density and binding affinity .

- Bioisosteric Replacement : Replace the bromine atom with -CN or -CF₃ to balance lipophilicity and metabolic stability .

- Docking Simulations : Use AutoDock Vina to predict binding modes against targets like PFOR enzyme, correlating docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets such as PFOR enzyme or Wnt/β-catenin pathways?

- Methodological Answer :

- Enzyme Kinetics : Measure PFOR inhibition via NADH oxidation assays, comparing Km and Vmax changes in the presence of the compound .

- Pathway Analysis : For Wnt/β-catenin, use luciferase reporter assays (TOPFlash) in HEK293T cells to quantify pathway suppression. Immunoblotting detects β-catenin degradation .

- ITC/SPR : Isothermal titration calorimetry or surface plasmon resonance quantifies binding affinity (Kd) and stoichiometry .

Q. How can researchers address contradictions in biological data or improve reproducibility across studies?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays and NIH/NCATS recommendations for cytotoxicity testing.

- Positive Controls : Include reference inhibitors (e.g., nitazoxanide for PFOR studies) to calibrate activity .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside cytotoxicity data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.